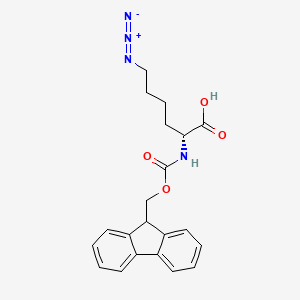

Fmoc-D-Lys(N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRFTUILPGJJIO-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198791-53-5 | |

| Record name | N-alpha-Fmoc-epsilon-azido-D-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-D-Lys(N3)-OH: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fmoc-D-Lys(N3)-OH is a synthetically modified amino acid that serves as a critical building block in modern peptide synthesis and bioconjugation. This derivative of D-lysine is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group and an azide (N3) moiety on the ε-amino group of its side chain. The Fmoc group provides a stable yet readily cleavable protecting element essential for stepwise solid-phase peptide synthesis (SPPS). The strategically positioned azide group introduces a bioorthogonal handle, enabling highly specific and efficient covalent modification of peptides through "click chemistry" reactions. This technical guide provides an in-depth overview of the chemical properties, primary applications, and detailed experimental protocols involving this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Concepts and Chemical Properties

This compound is a chiral compound, with the "D" designation referring to the stereochemistry of the α-carbon, distinguishing it from its L-enantiomer. The key features of this molecule are the Fmoc protecting group and the azide functional group.

-

Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is an essential tool in solid-phase peptide synthesis. It protects the α-amino group of the amino acid from unwanted reactions during peptide chain elongation. A key advantage of the Fmoc group is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent, which allows for its selective removal without affecting other acid-labile protecting groups on the peptide side chains.[1]

-

Azide Functional Group: The azide (-N3) group on the lysine side chain is a versatile and bioorthogonal functional group.[1] "Bioorthogonal" signifies that it does not react with or interfere with biological molecules or processes.[2] This inertness within a biological milieu allows for highly specific chemical reactions to be performed in complex environments, including in living cells. The azide group is stable under the conditions of Fmoc-based peptide synthesis, including both the basic deprotection steps and the acidic cleavage from the solid support.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its more commonly documented L-isomer, which is expected to have identical molecular weight and formula, but differing optical rotation.

| Property | Value | Reference |

| Chemical Formula | C21H22N4O4 | [3] |

| Molecular Weight | 394.4 g/mol | [3] |

| CAS Number | 1198791-53-5 | [3] |

| Appearance | White crystalline powder | [4] |

| Purity | ≥ 98% | |

| Melting Point | 78 °C (decomposition) | [5][6] |

| Storage Temperature | -20°C to 8°C | [3][4] |

| Optical Rotation (for L-isomer) | [α]D20 = -12.0 to -14.5° (c=1 in DMF) | [4] |

Primary Application: Bioorthogonal Peptide Modification via Click Chemistry

The primary application of this compound lies in the synthesis of peptides with a built-in capacity for subsequent modification through "click chemistry". This allows for the precise, site-specific conjugation of a wide array of molecules, such as fluorescent dyes, imaging agents, drug payloads, and polyethylene glycol (PEG) chains, to the peptide backbone.[1] The two main types of click chemistry reactions involving azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and regiospecific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring.[8][9] This reaction is robust and can be performed in aqueous solutions, making it suitable for bioconjugation.[10][11] However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.[11]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts readily with an azide without the need for a catalyst.[][13] The driving force for this reaction is the release of ring strain in the cyclooctyne.[] The absence of a cytotoxic metal catalyst makes SPAAC particularly well-suited for applications in living systems and for the development of therapeutics.[14][15]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide sequence and its subsequent modification via click chemistry.

Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual Fmoc-based SPPS for incorporating this compound into a peptide chain on a solid support resin (e.g., Rink Amide resin for a C-terminal amide).[16][17]

Materials:

-

This compound

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Other Fmoc-protected amino acids

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.[17]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF.[16] Perform this step twice: first for 5 minutes, and then for 15 minutes. Wash the resin thoroughly with DMF, followed by DCM, and then DMF again.[14]

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.[14]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.[16]

-

Monitor the completion of the reaction using a qualitative test, such as the ninhydrin (Kaiser) test.[18] If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: After a successful coupling, wash the resin thoroughly with DMF, DCM, and then DMF.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.[8][18]

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[18] Confirm the identity and purity of the final azide-containing peptide by mass spectrometry and analytical HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Peptide

This protocol describes the conjugation of an alkyne-containing molecule to a peptide synthesized with this compound.

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule (e.g., fluorescent dye, drug)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper-binding ligand (e.g., THPTA, BTTAA) (optional, but recommended for biomolecules)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO, t-butanol)

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne-reagent is typically used.

-

-

Reaction Setup:

-

Prepare a stock solution of CuSO4 (e.g., 100 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

If using a ligand, prepare a stock solution of the ligand (e.g., 100 mM in water).

-

-

Reaction Execution:

-

In a reaction vessel, combine the azide-peptide solution and the alkyne-molecule solution.

-

Add the CuSO4 solution to a final concentration of 0.1-1 mM. If using a ligand, pre-mix the CuSO4 and ligand before adding to the reaction.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[10][11]

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

-

-

Purification: Purify the resulting peptide conjugate by RP-HPLC to remove unreacted starting materials and reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Peptide

This protocol outlines the copper-free conjugation of a strained alkyne to a peptide containing the azide moiety from this compound.

Materials:

-

Azide-modified peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO)

Procedure:

-

Reactant Preparation:

-

Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM.[14]

-

Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the alkyne-reagent is typically used.[14]

-

-

Reaction Incubation:

-

Monitoring and Purification: Monitor the progress of the reaction by RP-HPLC or mass spectrometry. Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

Visualizing the Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows described above.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Workflow for CuAAC and SPAAC bioconjugation of an azide-modified peptide.

Conclusion

This compound is a powerful and versatile chemical tool for the synthesis and modification of peptides. Its Fmoc-protected α-amino group allows for seamless integration into standard solid-phase peptide synthesis workflows, while the bioorthogonal azide side chain provides a reactive handle for highly specific and efficient conjugation via click chemistry. The ability to perform these modifications under mild conditions makes this amino acid derivative particularly valuable for the development of sophisticated peptide-based therapeutics, diagnostics, and research tools. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the capabilities of this compound in their work.

References

- 1. chempep.com [chempep.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. FMOC-LYS(N3)-OH | CAS#:159610-89-6 | Chemsrc [chemsrc.com]

- 6. Fmoc-Lys(N3)-OH | 159610-89-6 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. jenabioscience.com [jenabioscience.com]

- 11. researchgate.net [researchgate.net]

- 13. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. chem.uci.edu [chem.uci.edu]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Fmoc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(N3)-OH, or Nα-Fmoc-Nε-azido-D-lysine, is a non-canonical amino acid derivative that has become an invaluable tool in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and an azido moiety on the side chain of a D-lysine backbone, allows for its seamless integration into solid-phase peptide synthesis (SPPS) and subsequent site-specific modification through bioorthogonal "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, complete with detailed experimental protocols and data presented for clarity and ease of use by researchers.

Chemical Properties and Structure

The structure of this compound is centered around a D-lysine core. The α-amino group is protected by the base-labile Fmoc group, making it perfectly suited for standard Fmoc-based solid-phase peptide synthesis workflows. The ε-amino group of the lysine side chain is modified with an azide (-N3) group. This azide is a stable, non-native functional group that serves as a chemical handle for highly specific ligation reactions.

Chemical Structure

-

IUPAC Name: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid

-

Synonyms: Fmoc-D-Lys(azide)-OH, Nα-Fmoc-Nε-azido-D-Lysine

-

Key Functional Groups:

-

Fmoc Group: A bulky, base-labile protecting group essential for sequential peptide chain elongation in SPPS. It is stable to acidic conditions used for side-chain deprotection and cleavage from the resin.

-

Azide Group (-N3): A bioorthogonal functional group that is stable throughout the SPPS process, including repeated cycles of Fmoc deprotection (piperidine treatment) and final cleavage from the resin (typically with trifluoroacetic acid). It allows for specific reaction with alkynes.

-

Carboxylic Acid: The site of activation and coupling to the N-terminus of the growing peptide chain during SPPS.

-

D-Chirality: The stereochemistry at the α-carbon is 'D', which can be used to introduce specific structural constraints or to enhance peptide stability against enzymatic degradation.

-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C21H22N4O4 | [1][2] |

| Molecular Weight | 394.42 g/mol | [1][2] |

| CAS Number | 1198791-53-5 | [2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 78 °C (decomposes) | [4] |

| Storage Conditions | Store at -20°C for long-term stability. | [2][3] |

Solubility

This compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in solid-phase peptide synthesis.

| Solvent | Solubility | Notes | References |

| N,N-Dimethylformamide (DMF) | High | The most common solvent for Fmoc-SPPS. | [5][6] |

| N-Methyl-2-pyrrolidone (NMP) | High | Often used as an alternative to DMF, particularly for difficult couplings or hydrophobic sequences. | [6][7] |

| Dichloromethane (DCM) | Limited | Generally not a good solvent for dissolving Fmoc-amino acids for coupling. | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in peptide synthesis and subsequent bioconjugation.

Synthesis of this compound

The synthesis of this compound can be achieved from Fmoc-D-Lys-OH through a diazo-transfer reaction. The following is a representative protocol.

Materials:

-

Fmoc-D-Lys-OH

-

Imidazole-1-sulfonyl azide hydrochloride (or a similar diazo-transfer reagent)

-

Copper(II) sulfate (CuSO4)

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water (H2O)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve Fmoc-D-Lys-OH in a biphasic mixture of water, methanol, and dichloromethane.

-

Add a catalytic amount of CuSO4 and imidazole-1-sulfonyl azide hydrochloride to the mixture.

-

Adjust the pH of the reaction mixture to approximately 9 using an aqueous solution of K2CO3.

-

Stir the reaction vigorously at room temperature for 18-24 hours.

-

After the reaction is complete, perform a liquid-liquid extraction. Dilute the reaction mixture with DCM and separate the aqueous phase.

-

Extract the organic phase with a saturated sodium bicarbonate solution.

-

Combine the aqueous extracts and wash with diethyl ether to remove unreacted diazo-transfer reagent.

-

Acidify the aqueous phase to a pH of 2 with concentrated HCl.

-

Extract the product into diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo to yield this compound as a solid.

Incorporation into Peptides via Fmoc-SPPS

This compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis protocols.[8]

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate this compound (3-4 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-4 equivalents) and a base (e.g., DIPEA, 6-8 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (Kaiser) test.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Then, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-modified peptide and an alkyne-containing molecule.

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper ligand (e.g., THPTA, TBTA)

-

Solvent (e.g., a mixture of water and DMSO or DMF)

Procedure:

-

Dissolve Reactants: Dissolve the azide-modified peptide and a slight molar excess (1.2-1.5 equivalents) of the alkyne-functionalized molecule in the chosen solvent system.

-

Prepare Catalyst Stocks: Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper ligand. The sodium ascorbate solution should be made immediately before use as it is prone to oxidation.

-

Add Reagents: To the solution of the peptide and alkyne, add the copper ligand, followed by CuSO4, and finally, the sodium ascorbate to initiate the reaction. A typical final concentration would be around 0.1-0.5 mM CuSO4, 0.5-2.5 mM ligand, and 1-5 mM sodium ascorbate.

-

Reaction: Gently mix the reaction and allow it to proceed at room temperature for 4-12 hours. The progress can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Upon completion, purify the peptide conjugate by RP-HPLC to remove unreacted starting materials and the catalyst.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC, ideal for biological systems where copper toxicity is a concern.

Materials:

-

Azide-modified peptide

-

Strained alkyne (e.g., DBCO or BCN functionalized molecule)

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF, if needed for solubility)

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.

-

Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactants' concentration and the specific strained alkyne used.

-

Monitoring and Purification: Monitor the reaction progress by RP-HPLC or mass spectrometry. Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

Caption: Comparison of CuAAC and SPAAC reaction pathways.

Conclusion

This compound is a highly versatile and powerful building block for modern peptide chemistry. Its compatibility with standard Fmoc-SPPS and the bioorthogonality of its azide handle make it an essential tool for the synthesis of complex, site-specifically modified peptides for a wide range of applications in research, diagnostics, and therapeutics. The detailed protocols and data provided in this guide are intended to facilitate its effective use by scientists and researchers in the field.

References

An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Lys(N3)-OH, a crucial building block in peptide synthesis and bioconjugation. The methodologies detailed herein are compiled from established chemical literature, offering a robust framework for the laboratory-scale production of this versatile amino acid derivative.

Introduction

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-Nε-azido-D-lysine, is a non-canonical amino acid that has gained significant traction in chemical biology and drug discovery. The presence of the azido group on the side chain allows for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These bioorthogonal reactions enable the precise attachment of various functionalities, including fluorescent probes, imaging agents, and drug molecules, to peptides and proteins. The Fmoc protecting group on the α-amino group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a readily available protected D-lysine derivative, such as Nα-Boc-D-lysine. The overall synthetic scheme involves the conversion of the ε-amino group to an azide followed by the protection of the α-amino group with the Fmoc moiety.

Overall Reaction Scheme

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of Nα-Boc-Nε-azido-D-lysine (Diazotransfer Reaction)

The initial step involves the conversion of the primary amine on the side chain of Nα-Boc-D-lysine to an azide group. This is accomplished through a diazotransfer reaction, a common method for introducing the azide functionality. Imidazole-1-sulfonyl azide hydrochloride is a frequently used and effective reagent for this transformation.

Experimental Protocol:

-

Dissolve Nα-Boc-D-lysine in a biphasic solvent system of water, methanol, and dichloromethane.

-

Add a catalytic amount of copper(II) sulfate pentahydrate.

-

Add imidazole-1-sulfonyl azide hydrochloride to the reaction mixture.

-

Adjust the pH of the aqueous phase to approximately 9 using an aqueous solution of potassium carbonate.

-

Stir the reaction mixture vigorously at room temperature for 18-24 hours.

-

After the reaction is complete, perform a liquid-liquid extraction. Separate the aqueous and organic layers.

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Combine the aqueous layers and wash with diethyl ether to remove any unreacted diazo-transfer reagent.

-

Acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-Nε-azido-D-lysine.

| Parameter | Value |

| Starting Material | Nα-Boc-D-lysine |

| Key Reagents | Imidazole-1-sulfonyl azide hydrochloride, CuSO4·5H2O, K2CO3 |

| Solvent System | Water, Methanol, Dichloromethane |

| Reaction Time | 18-24 hours |

| Temperature | Room Temperature |

| pH | ~9 |

| Typical Yield | 60-75% |

| Purity | >95% after workup |

Step 2: Synthesis of this compound (Fmoc Protection)

The second step involves the deprotection of the Boc group from the α-amino group of Nα-Boc-Nε-azido-D-lysine, followed by the introduction of the Fmoc protecting group.

Experimental Protocol:

-

Boc Deprotection: Dissolve Nα-Boc-Nε-azido-D-lysine in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 25-50% TFA). Stir the mixture at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the crude Nε-azido-D-lysine as a TFA salt.

-

Fmoc Protection: Dissolve the crude Nε-azido-D-lysine TFA salt in an aqueous solution of sodium bicarbonate or a similar base to neutralize the acid. Add a solution of 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) in a suitable organic solvent like dioxane or acetone. Stir the reaction mixture at room temperature for 4-6 hours.

-

Workup: After the reaction is complete, acidify the mixture to a pH of 2-3 with dilute hydrochloric acid. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

| Parameter | Value |

| Starting Material | Nα-Boc-Nε-azido-D-lysine |

| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane |

| Fmoc Protection Reagent | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) |

| Base | Sodium Bicarbonate |

| Reaction Time | 1-2 hours (Deprotection), 4-6 hours (Protection) |

| Temperature | Room Temperature |

| Typical Yield | 80-90% (over two steps) |

Purification of this compound

Purification of the final product is critical to ensure its suitability for peptide synthesis. The primary methods for purification are silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Purification Workflow

Caption: General workflow for the purification of this compound.

Silica Gel Column Chromatography

This is a standard and effective method for the initial purification of the crude product.

Experimental Protocol:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., dichloromethane or hexane). A typical gradient could be from 0% to 10% methanol in dichloromethane.

-

Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

| Parameter | Value |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0-10%) |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Expected Purity | >98% |

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining very high purity this compound, preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

Dissolve the partially purified product in a suitable solvent, typically a mixture of acetonitrile and water.

-

Use a C18 reverse-phase preparative HPLC column.

-

Elute with a gradient of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%). A typical gradient could be from 30% to 70% acetonitrile over 30 minutes.

-

Monitor the elution using a UV detector at a wavelength of around 265 nm (due to the Fmoc group).

-

Collect the fractions corresponding to the main product peak.

-

Lyophilize the combined pure fractions to obtain the final product as a white solid.

| Parameter | Value |

| Stationary Phase | C18 Reverse-Phase Silica |

| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% TFA |

| Detection | UV at ~265 nm |

| Final Purity | >99% |

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis and purification of this compound can be reliably achieved in a laboratory setting by following the detailed protocols outlined in this guide. Careful execution of the diazotransfer and Fmoc protection reactions, followed by meticulous purification using chromatography, will yield a high-purity product suitable for demanding applications in peptide synthesis, drug discovery, and chemical biology. The ability to site-specifically introduce an azide functionality into peptides opens up a vast landscape for the creation of novel bioconjugates and therapeutic agents.

The Azide Group in Fmoc-D-Lys(N3)-OH: A Technical Guide to its Central Role in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the azide group in the synthetic amino acid Fmoc-D-Lys(N3)-OH, a cornerstone reagent in the field of click chemistry. This document provides a comprehensive overview of its applications, quantitative reaction data, detailed experimental protocols, and visual representations of the underlying chemical processes to empower researchers in peptide synthesis, bioconjugation, and drug discovery.

Introduction: The Power of the Azide Moiety

This compound is a derivative of the amino acid D-lysine, strategically modified with two key functional groups that enable its utility in advanced chemical synthesis. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The defining feature, however, is the azide group (–N₃) on the side chain.[2] This moiety is a highly energetic, yet remarkably stable functional group that serves as a bioorthogonal handle for "click" chemistry reactions.[3][4] Its stability under the conditions of peptide synthesis and its specific reactivity in the presence of an alkyne partner make it an invaluable tool for the precise chemical modification of peptides and other biomolecules.[1][2]

The azide group's primary role is to participate in highly efficient and specific cycloaddition reactions with alkynes, forming a stable triazole ring. This ligation can be achieved through two main pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5] These reactions are characterized by their high yields, tolerance of a wide range of functional groups, and ability to be performed in aqueous environments, making them ideal for biological applications.[6]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on the specific application, considering factors such as reaction kinetics, potential cytotoxicity of the copper catalyst, and the nature of the biomolecules involved. The following tables summarize key quantitative data for these reactions.

Table 1: Comparative Overview of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reactants | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst | Copper(I) | None |

| Reaction Rate | Very Fast | Fast to Very Fast |

| Biocompatibility | Potential for cytotoxicity due to copper catalyst | Excellent, copper-free |

| Common Applications | In vitro bioconjugation, material science, synthesis of peptide-drug conjugates | Live-cell imaging, in vivo labeling, conjugation of sensitive biomolecules |

| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS).[7] | Some cyclooctynes may react with thiols.[7] |

Table 2: Second-Order Rate Constants for SPAAC Reactions with Azido-Amino Acids

| Azide-Containing Molecule | Strained Alkyne | Solvent/Buffer | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| Peptide with azido-amino acid | DBCO | HBS buffer (pH 7.4) | 0.34 |

| Fmoc-N₃K | BCN | MeOD | 0.037 |

| Azido-amino acid derivative | BCN | MeOD | 0.28 |

Note: The reactivity of the azide group in this compound is expected to be comparable to the azido-amino acids presented in this table. The specific reaction kinetics can be influenced by the steric environment and the solvent.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound into a peptide sequence via SPPS and subsequent modification using CuAAC and SPAAC reactions.

Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing an azide-functionalized lysine residue using standard Fmoc chemistry.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).[8]

-

Amino Acid Coupling: a. Pre-activate the desired Fmoc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF.[9] b. Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating an incomplete reaction), repeat the coupling step.

-

Incorporation of this compound: Couple this compound using the same procedure as for other amino acids. The azide group is stable to standard SPPS conditions.[2]

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[8]

-

Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of a terminal alkyne-containing molecule to the azide-functionalized peptide while it is still attached to the solid support.

Materials:

-

Azide-functionalized peptide on resin

-

Terminal alkyne-containing molecule (5-10 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.5 equivalents)

-

Sodium ascorbate (1-5 equivalents)

-

Solvent: A mixture of DMF and water (e.g., 4:1 v/v)

Procedure:

-

Resin Swelling and Washing: Swell the azide-functionalized peptide-resin in DMF for at least 30 minutes. Wash the resin thoroughly with DMF (3x).

-

Reaction Mixture Preparation: In the reaction vessel, add the terminal alkyne dissolved in the DMF/water solvent mixture.

-

Catalyst Addition: Add the sodium ascorbate followed by the CuSO₄·5H₂O. The solution should turn a yellow-orange color, indicating the formation of the active Cu(I) species.

-

Reaction Incubation: Gently agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 12 hours. Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.

-

Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and copper salts.

-

Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Solution

This protocol details the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to the purified azide-containing peptide in solution.

Materials:

-

Purified azide-containing peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-PEG) (1.1-1.5 equivalents)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

RP-HPLC system for purification and analysis

-

Mass spectrometer for characterization

Procedure:

-

Dissolve Reactants: Dissolve the azide-containing peptide in the reaction buffer to a final concentration of 1-10 mM. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

-

Reaction Incubation: Mix the solutions of the azide-peptide and the strained alkyne. Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the reactants' concentration and the specific strained alkyne used.[10]

-

Monitoring: The reaction progress can be monitored by RP-HPLC.

-

Purification: Once the reaction is complete, purify the peptide conjugate using RP-HPLC.

-

Characterization: Verify the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical structures and workflows described in this guide.

Caption: Chemical structure of this compound.

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Experimental workflow for peptide synthesis and click modification.

Conclusion

The azide group in this compound is a powerful and versatile functional handle that has become indispensable in modern chemical biology and drug discovery. Its stability in solid-phase peptide synthesis and its highly specific and efficient reactivity in click chemistry reactions provide a robust platform for the synthesis of complex, modified peptides. This guide has provided the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively utilize this compound in their work, enabling the development of novel peptide-based therapeutics, diagnostics, and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 4. nbinno.com [nbinno.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. jpt.com [jpt.com]

- 7. benchchem.com [benchchem.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Introduction: The Role of Protecting Groups in Peptide Synthesis

An In-depth Technical Guide to the Fmoc Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the systematic, stepwise assembly of amino acids into a defined peptide sequence. This process relies on the strategic use of temporary and permanent protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bonds.[1] The α-amino group of the incoming amino acid must be temporarily blocked to prevent self-polymerization, while reactive amino acid side chains require more robust, permanent protection that persists until the final step.[2]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group, introduced by Carpino and Han, has become the dominant choice for temporary α-amino protection in SPPS.[1][3] Its success is rooted in its unique chemical lability: it is stable to acidic conditions but is cleanly and rapidly removed by a mild base, typically a secondary amine like piperidine.[4][5] This property forms the basis of the Fmoc/tBu orthogonal protection strategy, where the base-labile Fmoc group is removed at each cycle, while acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker remain intact until the final acid-mediated cleavage.[1][6] This guide provides a comprehensive technical overview of Fmoc chemistry, experimental protocols, and critical considerations for its successful application in SPPS.

The Chemistry of the Fmoc Group

The Fmoc group is a carbamate that prevents the α-amino group from acting as a nucleophile during the coupling reaction. Its utility is defined by the chemical properties of the fluorenyl ring system.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-mediated β-elimination (E1cB mechanism).[5] This is a two-step process that leverages the acidity of the proton at the C9 position of the fluorenyl ring.[5]

-

Proton Abstraction: A base, most commonly piperidine, abstracts the acidic C9 proton, forming a carbanion intermediate.

-

β-Elimination: This intermediate is unstable and rapidly undergoes elimination, breaking the C9-O bond to release the unprotected N-terminal amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) molecule.

-

DBF Scavenging: The liberated DBF is an electrophile that can react with the newly deprotected amine in an undesired side reaction. The secondary amine used for deprotection (e.g., piperidine) acts as a scavenger, reacting with DBF to form a stable, soluble adduct that is washed away.[1]

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Orthogonal Protection Strategy

The power of the Fmoc strategy lies in its orthogonality with acid-labile protecting groups. This allows for selective deprotection at different stages of the synthesis, ensuring the integrity of the final peptide.

-

Nα-Fmoc Group: Base-labile (removed at every cycle).

-

Side-Chain Groups (tBu, Boc, Trt, Pbf): Acid-labile (stable to base, removed only at the final step).

-

Resin Linker (Wang, Rink Amide): Acid-labile (stable to base, cleaved only at the final step).

Caption: Orthogonality in Fmoc-SPPS.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain. Each cycle consists of two main chemical steps—deprotection and coupling—flanked by extensive washing to remove soluble reagents and byproducts.

Caption: The core iterative workflow of Fmoc-SPPS.

Quantitative Data and Considerations

The efficiency and purity of the final peptide are highly dependent on the choice of reagents and reaction conditions.

Fmoc Deprotection Reagents

While 20% piperidine in DMF is the standard, alternatives are used to accelerate deprotection or mitigate side reactions. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that significantly speeds up Fmoc removal but requires a nucleophilic scavenger like piperazine to trap the DBF byproduct.[7][8]

Table 1: Comparison of Fmoc Deprotection Reagent Kinetics

| Deprotection Reagent | Half-Life (t½) in DMF | Notes |

|---|---|---|

| 20% Piperidine | 7 seconds | Standard reagent, effective scavenger.[7] |

| 5% Piperazine | 180 seconds | Slower kinetics but can reduce side reactions.[7] |

| 5% Piperazine + 0.5% DBU | 12 seconds | DBU accelerates deprotection.[7] |

| 5% Piperazine + 2% DBU | 4 seconds | Very rapid deprotection, complete in <1 min.[7] |

| 20% 4-Methylpiperidine | Similar to Piperidine | Offers similar kinetics with better liquid handling properties and is not a controlled substance precursor.[2] |

Data sourced from kinetic studies measuring Fmoc-DBF adduct formation.[7]

Coupling Reagents

The formation of the amide bond is facilitated by activating the carboxylic acid of the incoming Fmoc-amino acid. Uronium/aminium salt-based reagents like HBTU and HATU are most common. HATU is generally more efficient, especially for sterically hindered couplings or "difficult" sequences prone to aggregation, due to the formation of a more reactive OAt-ester intermediate.[9][10]

Table 2: Coupling Reagent Performance for a Difficult Sequence (ACP 65-74)

| Coupling Reagent | Crude Product Purity | Key Characteristics |

|---|---|---|

| HATU | ~75% | Highly efficient, faster reaction rates, less epimerization. Preferred for difficult sequences.[9][11] |

| HCTU | ~75% | Similar purity to HATU but significantly lower cost.[11] |

| HBTU | ~60% | Standard, effective reagent but less potent than HATU for challenging couplings.[9][11] |

| PyBOP | ~55% | Phosphonium salt-based reagent, good for standard use.[11] |

| TBTU | ~50% | Uronium salt, similar to HBTU.[11] |

Purity data is representative for the synthesis of the acyl carrier protein (ACP) fragment (65-74), a standard benchmark for comparing coupling efficiency.[9][11]

Final Cleavage and Deprotection

The final step uses a strong acid, typically Trifluoroacetic Acid (TFA), to cleave the peptide from the resin and remove all side-chain protecting groups. This process generates highly reactive carbocations, which can cause unwanted modifications to sensitive residues (Trp, Met, Cys, Tyr). Scavengers are added to the cleavage cocktail to quench these reactive species.

Table 3: Common Scavengers for TFA Cleavage Cocktails

| Scavenger | Target Residue(s) | Typical Concentration | Notes |

|---|---|---|---|

| Triisopropylsilane (TIS) | Trp, general carbocations | 2.5 - 5.0% | Reduces trityl and other cations. Very effective. |

| Water (H₂O) | Trp (t-butyl groups) | 2.5 - 5.0% | Helps hydrolyze t-butyl cations. |

| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | Effective for sulfur-containing residues but can cause side reactions with Trp upon prolonged exposure. |

| Thioanisole | Met, Tyr, Arg | 5.0% | Aromatic scavenger. |

| 1,4-Benzendimethanethiol (1,4-BDMT) | General | 0.39-0.78 mmol | A benzylthiol that shows high stability in TFA and provides crude peptides in improved yields and purities compared to aliphatic thiols like DTT.[5] |

Common Side Reactions in Fmoc SPPS

Despite its advantages, Fmoc chemistry is susceptible to several sequence-dependent side reactions, which can reduce yield and complicate purification.

Aspartimide Formation

This is the most significant side reaction, occurring when the backbone amide nitrogen following an Aspartic Acid (Asp) residue attacks the side-chain ester, forming a five-membered succinimide ring.[12] This is promoted by the basic conditions of Fmoc deprotection. The aspartimide can be opened by nucleophiles (piperidine, water) to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their D-isomers, which are often difficult to separate chromatographically.[6][13]

-

Susceptible Sequences: Asp-Gly, Asp-Asn, Asp-Ser are particularly prone.[6]

-

Mitigation Strategies:

-

Use of Additives: Adding 0.1 M HOBt to the piperidine deprotection solution can buffer the basicity and significantly reduce aspartimide formation.[13]

-

Bulky Protecting Groups: Using sterically hindered side-chain protecting groups like 3-methyl-pent-3-yl (OMpe) or Di-tert-butyl-methyl (Odmab) on the Asp residue can reduce cyclization.

-

Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the nitrogen of the succeeding amino acid prevents the nucleophilic attack.

-

Table 4: Effect of Mitigation Strategies on Aspartimide Formation

| Peptide Sequence (VKDX YI) | Asp Side-Chain Group | Treatment | % Target Peptide Remaining |

|---|---|---|---|

| Asp(OtBu )-Gly | OtBu | 18h, 20% Piperidine/DMF | 1.0% |

| Asp(OMpe )-Gly | OMpe | 18h, 20% Piperidine/DMF | 73.1% |

| Asp(Odmab )-Gly | Odmab | 18h, 20% Piperidine/DMF | 88.0% |

| Asp(OtBu)-Asn | OtBu | 18h, 20% Piperidine/DMF | 95.8% |

| Asp(OBno )-Asn | OBno | 18h, 20% Piperidine/DMF | >99.9% |

Data adapted from studies on the highly susceptible VKDGYI model peptide.[6][14]

Racemization

Epimerization of the chiral α-carbon can occur during the carboxyl group activation step, particularly for residues like Cysteine (Cys) and Histidine (His).[12][15] The risk is higher with uronium/phosphonium salt activators (HBTU, HATU) and can be exacerbated by elevated temperatures (e.g., in microwave-assisted SPPS).[16]

-

Mitigation Strategies:

Diketopiperazine (DKP) Formation

At the dipeptide stage, the deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine. This is most common when Proline or Glycine are in the first two positions and results in chain termination.[18]

-

Mitigation Strategies:

-

Use 2-chlorotrityl (2-CTC) resin, as its steric bulk hinders the cyclization reaction.

-

Couple the third amino acid immediately after deprotecting the second.

-

Use an Fmoc-dipeptide building block to bypass the problematic dipeptide stage.

-

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. Reagent equivalents and reaction times may need to be optimized based on the specific peptide sequence and scale.

Protocol 1: Resin Swelling and Preparation (0.1 mmol scale)

-

Place the resin (e.g., 125-250 mg of Rink Amide resin with a loading of 0.4-0.8 mmol/g) into a suitable reaction vessel.

-

Add N,N-Dimethylformamide (DMF, 5-10 mL) to the resin.

-

Agitate the suspension on a shaker for at least 1-2 hours at room temperature to allow the resin beads to swell completely.

-

Drain the DMF using vacuum filtration or positive nitrogen pressure.

Protocol 2: Standard SPPS Cycle (Deprotection & HCTU Coupling)

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the swelled resin.

-

Agitate for 3 minutes, then drain the solution.

-

Add another 5 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete Fmoc removal.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling:

-

In a separate vial, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.) and HCTU (0.38 mmol, 3.8 eq.) in 3 mL of DMF.

-

Add N,N-Diisopropylethylamine (DIEA, 0.8 mmol, 8 eq.) to the vial.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the reaction for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

-

(Optional but Recommended) Perform a Kaiser test to confirm the absence of free primary amines. A negative result (colorless or yellow beads) indicates a successful coupling. If the test is positive (blue beads), repeat the coupling step.

-

Repeat the deprotection and coupling cycle for each subsequent amino acid.

Protocol 3: Final Cleavage and Peptide Precipitation

-

After the final SPPS cycle, wash the peptide-resin with Dichloromethane (DCM, 3 x 10 mL) and dry it under vacuum for at least 30 minutes.

-

Prepare the cleavage cocktail. For most peptides, Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v) is sufficient. CAUTION: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail (5-10 mL) to the dry peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold 50 mL centrifuge tube containing ~30 mL of cold diethyl ether.

-

A white precipitate (the crude peptide) should form. Place the tube at -20°C for 30 minutes to maximize precipitation.

-

Centrifuge the tube (e.g., 3000 rpm for 5 min), carefully decant the ether.

-

Wash the peptide pellet by adding fresh cold ether, vortexing, centrifuging, and decanting. Repeat this wash step two more times.

-

After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification (e.g., by RP-HPLC) and analysis (e.g., by mass spectrometry).

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, providing a mild, efficient, and highly versatile method for the synthesis of a vast range of peptides.[5] Its orthogonal nature, when paired with acid-labile side-chain protecting groups, allows for the assembly of complex and sensitive peptide targets with high fidelity.[3] A thorough understanding of the underlying chemistry, reaction kinetics, and potential side reactions is critical for researchers to troubleshoot syntheses and optimize protocols. By carefully selecting deprotection and coupling reagents, managing susceptible sequences, and employing appropriate cleavage conditions, the challenges associated with Fmoc-SPPS can be effectively overcome, enabling the successful synthesis of high-purity peptides for research and therapeutic development.

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. researchgate.net [researchgate.net]

- 5. polypeptide.com [polypeptide.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. americanlaboratory.com [americanlaboratory.com]

- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]

- 15. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 17. chempep.com [chempep.com]

- 18. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Click Chemistry Reagents for Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of click chemistry, a suite of chemical reactions that are rapid, efficient, and highly specific. These bioorthogonal reactions enable the precise covalent ligation of molecules in complex biological environments, minimizing side reactions with native functional groups. This technical guide provides a comprehensive overview of the core click chemistry reactions used for bioconjugation, including detailed experimental protocols, quantitative performance data, and visual representations of key workflows and related biological pathways.

Core Principles of Click Chemistry for Bioconjugation

Click chemistry encompasses a variety of reactions, with the most prominent for bioconjugation being the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Tetrazine Ligation. These reactions share the common principle of joining two molecular partners, one bearing an azide or tetrazine functionality and the other an alkyne or strained alkene. The high specificity and reliability of these reactions have made them indispensable tools in drug development, diagnostics, and fundamental biological research.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, involving the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions.[3][4] This reaction is known for its high yields and robust nature, proceeding efficiently in aqueous environments.[5] However, the requirement for a copper catalyst can be a limitation for in vivo applications due to potential cytotoxicity.[6] To mitigate this, various ligands have been developed to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity concerns associated with CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative.[2] SPAAC utilizes cyclooctynes, which possess significant ring strain that enables them to react spontaneously with azides without the need for a catalyst.[6] This makes SPAAC highly suitable for live-cell imaging and in vivo bioconjugation.[8] Commonly used cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[9]

Tetrazine Ligation

Tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, is renowned for its exceptionally fast reaction kinetics.[1][3] It involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (TCO), to form a stable dihydropyridazine linkage, releasing nitrogen gas as the only byproduct.[1] The remarkable speed of this reaction makes it ideal for applications requiring rapid conjugation at low concentrations, such as in vivo imaging and pre-targeting strategies.[1][10]

Quantitative Comparison of Click Chemistry Reactions

The choice of a click chemistry reaction for a specific application often depends on a quantitative assessment of its performance. Key parameters include the second-order rate constant (k₂), which reflects the reaction speed, as well as reaction efficiency and the stability of the reagents.

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Tetrazine-TCO Ligation |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 - 10⁴[3] | ~1[1] | Up to 10⁷[1] |

| Biocompatibility | Limited in vivo due to copper cytotoxicity[1] | Excellent (copper-free)[1] | Excellent (copper-free)[1] |

| Reaction Conditions | Aqueous media, room temperature, requires Cu(I) catalyst and ligand[1] | Aqueous media, room temperature[1] | Aqueous media, room temperature[1] |

| Primary Application | In vitro conjugation, material science[9] | Live-cell imaging, in vivo bioconjugation[10] | In vivo imaging, radiolabeling, low concentration applications[1] |

| Reagent Stability | Azides and alkynes are generally stable. | Cyclooctynes can be unstable under certain conditions.[9] | Tetrazines can be sensitive to reducing agents.[9] |

Experimental Protocols

Detailed and reliable protocols are crucial for the successful implementation of click chemistry in a research setting. The following sections provide step-by-step methodologies for common bioconjugation applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Oligonucleotide Labeling

This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye.

Materials:

-

Alkyne-modified oligonucleotide

-

Azide-functionalized fluorescent dye (e.g., in DMSO)

-

Copper(II) sulfate (CuSO₄) solution

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution

-

Sodium ascorbate solution (freshly prepared)

-

Triethylammonium acetate (TEAA) buffer

-

DMSO

-

Nuclease-free water

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired stock concentration.

-

Prepare a 10 mM stock solution of the azide-functionalized dye in DMSO.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified oligonucleotide, TEAA buffer (to a final concentration of 0.1 M), and DMSO (up to 50% of the final volume).

-

Add the azide-dye stock solution to achieve a 1.5 to 5-fold molar excess over the oligonucleotide.

-

Prepare a premix of CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[11]

-

Add the CuSO₄/THPTA premix to the reaction mixture (typically 25 equivalents relative to the azide).[11]

-

-

Initiate Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mM (typically 40 equivalents relative to the azide).[11]

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.[11]

-

-

Purification:

-

Purify the labeled oligonucleotide using ethanol precipitation or a suitable chromatography method (e.g., HPLC) to remove unreacted reagents.[12]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar and subsequent visualization with a DBCO-functionalized fluorophore.

Materials:

-

Cultured cells

-

Cell culture medium

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-functionalized fluorescent dye

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)

-

Nuclear counterstain (e.g., DAPI)

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the culture medium with fresh medium containing the azide-modified sugar (e.g., 25-50 µM Ac₄ManNAz).

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide tag into cellular glycans.[13]

-

-

Cell Preparation:

-

Wash the cells twice with warm PBS.

-

-

SPAAC Reaction (Live Cells):

-

Prepare a solution of the DBCO-fluorophore in cell culture medium (e.g., 10-25 µM).

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[8]

-

-

Fixation and Permeabilization (for intracellular targets):

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

(Optional) Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.

-

Wash the cells twice with PBS.

-

-

Imaging:

-

(Optional) Counterstain the cell nuclei with DAPI.

-

Wash the cells with PBS.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Protocol 3: Tetrazine Ligation for Antibody-TCO Conjugation

This protocol details the conjugation of a tetrazine-modified payload to a trans-cyclooctene (TCO)-functionalized antibody.

Materials:

-

TCO-functionalized antibody

-

Tetrazine-modified payload (e.g., a drug or fluorophore)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants:

-

Dissolve the TCO-functionalized antibody in the reaction buffer to a known concentration.

-

Dissolve the tetrazine-modified payload in a compatible solvent (e.g., DMSO) and then dilute in the reaction buffer.

-

-

Ligation Reaction:

-

Add the tetrazine-modified payload to the TCO-functionalized antibody solution. A 1.1 to 2-fold molar excess of the tetrazine payload is often recommended.

-

Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the tetrazine's characteristic color.

-

-

Purification:

-

Remove the excess, unreacted tetrazine-payload using a desalting column or size-exclusion chromatography equilibrated with an appropriate storage buffer.

-

Visualizing Workflows and Pathways

Diagrams generated using the DOT language provide clear visual representations of experimental procedures and related biological processes.

Visualizing a Simplified Protein Glycosylation Pathway for Metabolic Labeling

Click chemistry is a powerful tool for studying dynamic biological processes such as protein glycosylation.[14] By introducing azide-modified sugars into cellular metabolic pathways, researchers can visualize the synthesis and trafficking of glycoproteins.[2]

Probing G-Protein Coupled Receptor (GPCR) Signaling

Click chemistry can be employed to develop chemical probes for studying GPCRs, which are critical drug targets.[15] An affinity-based probe with a clickable handle can be used to label the receptor, allowing for its detection and characterization.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. interchim.fr [interchim.fr]

- 6. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. books.rsc.org [books.rsc.org]

- 15. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Lys(N3)-OH for the Introduction of Non-Canonical Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Lys(N3)-OH is a pivotal building block in modern peptide chemistry and drug development, enabling the site-specific incorporation of a bioorthogonal azide handle into peptide sequences. This non-canonical amino acid derivative, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine and an azido group on the side chain, is fully compatible with standard solid-phase peptide synthesis (SPPS) protocols.[1][2] The azide moiety is stable under the typical acidic and basic conditions of SPPS, yet it serves as a versatile reactive group for post-synthetic modifications via "click chemistry."[1][3] This dual functionality makes this compound an invaluable tool for creating sophisticated biomolecules, including peptide-drug conjugates, fluorescently labeled probes, and peptidomimetics with enhanced therapeutic properties.[1][4]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, complete with detailed experimental protocols and characterization data to facilitate its use in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[4] Its key chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid | [5] |

| Synonyms | Fmoc-D-azidolysine, Nα-Fmoc-Nε-azido-D-lysine | [5] |

| CAS Number | 1198791-53-5 | [5] |

| Molecular Formula | C₂₁H₂₂N₄O₄ | [5] |

| Molecular Weight | 394.42 g/mol | [5] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Storage Temperature | 2-8°C, under inert gas | [5] |

| Solubility | Soluble in DMF and other organic solvents used in peptide synthesis. |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable insight into its chemistry. A common synthetic route involves the diazotization of the corresponding amine precursor. The synthesis of a similar L-isomer has been reported with a yield of 72%.[6] A general workflow for the synthesis is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Lys(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction